methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride is a heterocyclic compound that features a pyrazole ring with an amino group at the 5-position and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves the condensation of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The amino group is introduced through nucleophilic substitution reactions, and the ester group is formed via esterification reactions. Common reagents used in these reactions include hydrazine hydrate, acetylenic ketones, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 5-amino-1H-pyrazole
- Methyl 2-(1H-pyrazol-1-yl)acetate
- 3(5)-substituted pyrazoles
Uniqueness
Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
methyl 2-(5-aminopyrazol-1-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-11-6(10)4-9-5(7)2-3-8-9;/h2-3H,4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYAHKFJUSOMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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